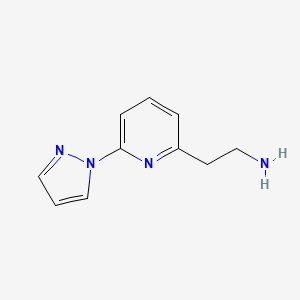
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine
描述
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. For example, some amines can interact with neurotransmitter systems in the brain, such as the dopaminergic or serotonergic systems .
Mode of Action
The compound could potentially interact with its targets by binding to them, which could either activate or inhibit their function. This could lead to changes in cellular signaling pathways and ultimately alter the behavior of the cell .
Biochemical Pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound were to interact with neurotransmitter systems, it could affect pathways related to mood regulation, motor control, and many other functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, amines are often well absorbed in the gut and can cross the blood-brain barrier, but they can also be rapidly metabolized by enzymes in the body .
Result of Action
The effects of the compound at the molecular and cellular level would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific type of cells or tissues in which the compound is present .
生化分析
Biochemical Properties
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of thymidine, which is crucial for DNA synthesis and repair.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of thymidine phosphorylase, leading to reduced angiogenesis in cancer cells . This inhibition can result in decreased cell proliferation and increased apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, further influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of thymidine phosphorylase, inhibiting its catalytic activity . This inhibition prevents the conversion of thymidine to thymine, thereby disrupting nucleotide metabolism. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound can lead to sustained inhibition of thymidine phosphorylase, resulting in long-term suppression of angiogenesis and tumor growth. Its stability may be affected by factors such as temperature and pH, which can influence its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit thymidine phosphorylase activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, it is crucial to determine the optimal dosage that maximizes its therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as thymidine phosphorylase, which plays a role in nucleotide metabolism . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function. Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of metabolites that can influence its activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, it can be transported across cell membranes by specific amino acid transporters, allowing it to accumulate in target tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . For instance, its interaction with thymidine phosphorylase occurs in the cytoplasm, leading to the inhibition of nucleotide metabolism. Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity.
属性
IUPAC Name |
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(2)10-6-4-5-9(12-10)7-8-11/h4-6H,3,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFOWXHQBTNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



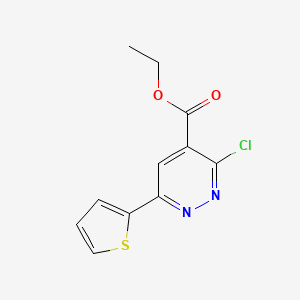
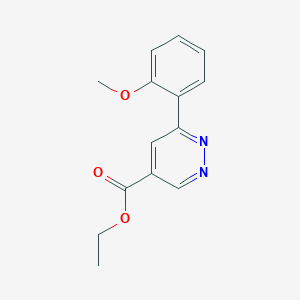

![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
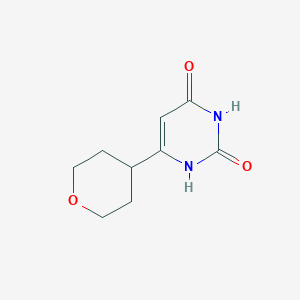
![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)

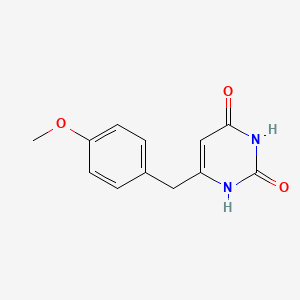
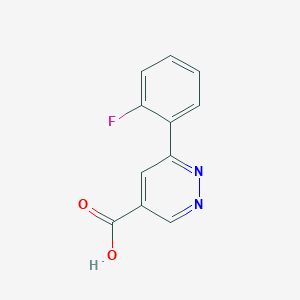

![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)
